molecular formula C8H8N2O3S B13983416 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one

1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one

Cat. No.: B13983416
M. Wt: 212.23 g/mol
InChI Key: ABQZOLIIOMZLLT-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one is a heterocyclic compound with a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    1,3-Dihydro-2H-Benzimidazol-2-one: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    1,3-Dihydro-5-(methylthio)-2H-Benzimidazol-2-one: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its biological activity and chemical behavior.

Uniqueness: 1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-methylsulfonyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H8N2O3S/c1-14(12,13)5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

ABQZOLIIOMZLLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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